molecular formula C7H4BrFO2 B042977 2-Bromo-4-fluorobenzoic acid CAS No. 1006-41-3

2-Bromo-4-fluorobenzoic acid

Cat. No.: B042977
CAS No.: 1006-41-3
M. Wt: 219.01 g/mol
InChI Key: RRKPMLZRLKTDQV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoic acid (2-BFBA) is a common organic compound used in a variety of scientific research applications. It is a brominated derivative of benzoic acid and is used as a reagent in chemical synthesis, as a catalytic agent in biochemical reactions, and as a biological probe for studying biochemical pathways.

Scientific Research Applications

  • Organic Synthesis and Reaction Selectivity : Mongin and Schlosser (1996) demonstrated regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, a process relevant to organic synthesis and the production of compounds like 2-Bromo-4-fluorobenzoic acid (Mongin & Schlosser, 1996). Similarly, Gohier et al. (2003) explored the selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids, contributing to the understanding of chemical synthesis techniques involving halogenated benzoic acids (Gohier et al., 2003).

  • Environmental Chemistry and Microbiology : Research by Engesser and Schulte (1989) showed that Pseudomonas putida CLB 250 can degrade 2-bromo-, 2-chloro-, and 2-fluorobenzoate, indicating the environmental significance of these compounds in biodegradation processes (Engesser & Schulte, 1989). Vargas et al. (2000) investigated the anaerobic degradation of fluorinated aromatic compounds, including fluorobenzoates, underlining their environmental impact and degradation characteristics (Vargas et al., 2000).

  • Material Science and Solar Cell Research : Tan et al. (2016) highlighted the use of halobenzoic acid treatment to improve the conductivity of PEDOT:PSS, a polymer used in organic solar cells, demonstrating the applicability of halobenzoic acids like this compound in advanced material sciences (Tan et al., 2016).

  • Chemistry of Lanthanide Complexes : Monteiro et al. (2015) explored the effect of 4-halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes, showing the influence of halogenated benzoates like this compound on the properties of these complexes (Monteiro et al., 2015).

  • Chemical Engineering and Industrial Applications : Zhou Peng-peng (2013) presented a method for synthesizing 3-Bromo-2-fluorobenzoic acid, indicating the industrial relevance and synthesis processes of similar compounds (Zhou Peng-peng, 2013).

Safety and Hazards

2-Bromo-4-fluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

2-Bromo-4-fluorobenzoic acid may be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide . It is also used in the preparation of boron-containing anti-fungal agents, in the treatment of onychomycosis .

Properties

IUPAC Name

2-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905622
Record name 2-Bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-41-3
Record name 2-Bromo-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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